Ptn-d(pgpg)

Description

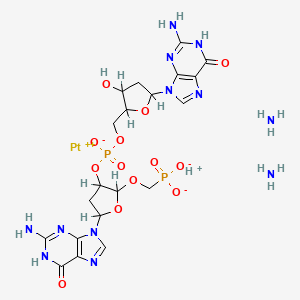

Ptn-d(pgpg) (presumed to refer to d(pGpG), a linear dinucleotide with a terminal phosphate group, structurally denoted as 2'-deoxy[5'-phosphate-guanylyl-(3'-5')-guanosine]) is a degradation product of the bacterial secondary messenger cyclic di-GMP (c-di-GMP). It plays a critical role in bacterial signaling pathways, particularly in regulating biofilm formation, virulence, and stress responses. The hydrolysis of c-di-GMP by EAL-type phosphodiesterases (PDEs) generates pGpG, which is further degraded to GMP by exoribonucleases like oligoribonuclease (Orn) . Notably, d(pGpG) differs from its RNA analog, pGpG, by the absence of a 2'-hydroxyl group, which influences its biochemical stability and interaction with enzymes .

Properties

CAS No. |

81119-95-1 |

|---|---|

Molecular Formula |

C20H30N12O13P2Pt |

Molecular Weight |

903.6 g/mol |

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonatomethoxy)oxolan-3-yl] phosphate;azane;hydron;platinum(2+) |

InChI |

InChI=1S/C20H26N10O13P2.2H3N.Pt/c21-19-25-14-12(16(32)27-19)23-4-29(14)10-1-7(31)9(41-10)3-40-45(37,38)43-8-2-11(42-18(8)39-6-44(34,35)36)30-5-24-13-15(30)26-20(22)28-17(13)33;;;/h4-5,7-11,18,31H,1-3,6H2,(H,37,38)(H2,34,35,36)(H3,21,25,27,32)(H3,22,26,28,33);2*1H3;/q;;;+2/p-2 |

InChI Key |

XBWUCEOGYQEMNM-UHFFFAOYSA-L |

Canonical SMILES |

[H+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4OCP(=O)([O-])[O-])N5C=NC6=C5N=C(NC6=O)N)O.N.N.[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ptn-d(pgpg) typically involves the reaction of platinum salts with guanosine nucleotides under controlled conditions. One common method is the reaction of platinum(II) chloride with guanosine monophosphate in an aqueous solution. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Ptn-d(pgpg) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Ptn-d(pgpg) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum atom, which can act as a catalyst or reactant in different scenarios.

Common Reagents and Conditions

Oxidation: Ptn-d(pgpg) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic conditions and at elevated temperatures.

Reduction: Reduction of Ptn-d(pgpg) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions involving Ptn-d(pgpg) often involve nucleophiles such as thiols or amines. These reactions can occur under mild conditions and are facilitated by the presence of the platinum atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce platinum metal or lower oxidation state complexes. Substitution reactions typically result in the formation of new platinum-nucleotide complexes with different functional groups.

Scientific Research Applications

Ptn-d(pgpg) has a wide range of applications in scientific research:

Chemistry: In chemistry, Ptn-d(pgpg) is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.

Biology: In biological research, Ptn-d(pgpg) is studied for its interactions with DNA and RNA. It has been shown to form stable complexes with nucleic acids, making it a valuable tool for studying genetic processes and developing new therapeutic agents.

Medicine: In medicine, Ptn-d(pgpg) is being explored for its potential as an anticancer agent. Its ability to form stable complexes with DNA can inhibit the replication of cancer cells, making it a promising candidate for chemotherapy.

Industry: In industrial applications, Ptn-d(pgpg) is used in the development of new materials and catalysts. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ptn-d(pgpg) involves its interaction with nucleic acids. The platinum atom in the compound forms covalent bonds with the nitrogen atoms in the nucleobases of DNA and RNA. This interaction can disrupt the normal function of these nucleic acids, leading to the inhibition of replication and transcription processes. The compound’s ability to form stable complexes with nucleic acids is a key factor in its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of pGpG/d(pGpG) with Related Dinucleotides

Key Research Findings

Role in Bacterial Signaling: pGpG accumulates during c-di-GMP hydrolysis by EAL-type PDEs (e.g., EcpB in Dickeya dadantii and RocR in Pseudomonas aeruginosa). Unlike HD-GYP-type PDEs, which directly produce GMP, EAL-type PDEs generate pGpG as an intermediate . In Erwinia amylovora, pGpG and c-di-GMP levels inversely regulate biofilm formation and shoot blight virulence. Strains with elevated pGpG (Δ3/pEAL) showed reduced biofilm formation and systemic spread compared to high c-di-GMP strains (Δ3) .

Enzymatic Specificity: VieA, an EAL-type PDE in Vibrio cholerae, hydrolyzes c-di-GMP to pGpG but cannot further degrade pGpG to GMP due to low substrate affinity. This contrasts with Orn, which efficiently processes pGpG . Structural studies of P. aeruginosa EAL-PDEs revealed that pGpG stabilizes a metal-binding site (M3) critical for catalytic activity, highlighting its role in enzyme function .

Biophysical Properties :

- d(pGpG) exhibits reduced self-association compared to d(GpG) due to steric hindrance from its terminal phosphate. This property is critical in nucleic acid structural studies and ion-binding assays .

- The pH-dependent binding affinity of pGpG to proteins (e.g., c-di-GMP-I riboswitch) is weaker than c-di-GMP, suggesting distinct regulatory mechanisms .

Table 2: Comparative Analysis of pGpG Degradation Pathways Across Bacterial Species

Critical Analysis of Contradictions and Limitations

- Contradictions: While EAL-type PDEs universally produce pGpG, HD-GYP-type PDEs in X. oryzae and P. aeruginosa exhibit divergent mechanisms, either generating GMP directly or accumulating pGpG as an intermediate .

- Limitations: Current methods cannot quantify intracellular pGpG levels during infection, complicating its role in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.